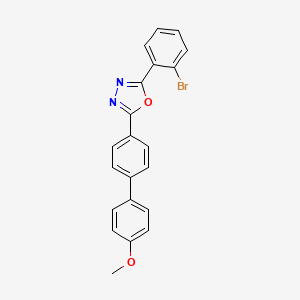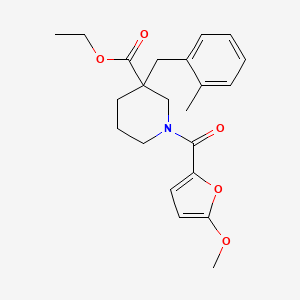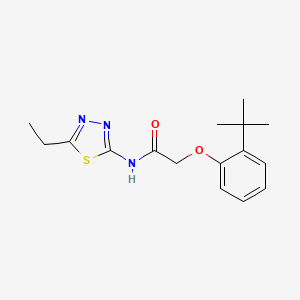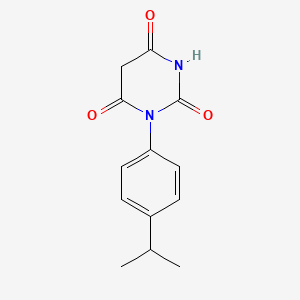
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Bromophenyl biphenyl oxadiazole (PBD) and is widely used as a fluorescent dye in biological and medical research.
Mécanisme D'action
The mechanism of action of PBD is not well understood, but it is believed to interact with the hydrophobic regions of biomolecules such as proteins and lipids. The compound's fluorescent properties allow researchers to track the movement and interactions of these biomolecules in real-time, providing valuable insights into their functions and interactions.
Biochemical and Physiological Effects:
PBD has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic and non-carcinogenic compound, making it safe for use in biological and medical research.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of PBD is its fluorescent properties, which make it an ideal tool for studying biomolecules in living cells and tissues. The compound is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, PBD has some limitations, including its limited solubility in water and its sensitivity to light and heat.
Orientations Futures
Despite its widespread use in scientific research, there is still much to learn about the potential applications of PBD. Some possible future directions for research include:
1. Developing new synthetic methods for PBD that improve its solubility and stability.
2. Studying the interactions of PBD with different biomolecules to better understand its mechanism of action.
3. Exploring the use of PBD in new imaging techniques, such as super-resolution microscopy.
4. Investigating the potential use of PBD in drug delivery systems and other medical applications.
Conclusion:
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole is a versatile and valuable tool for scientific research. Its fluorescent properties make it an ideal tool for studying biomolecules in living cells and tissues, and its non-toxic and non-carcinogenic properties make it safe for use in biological and medical research. With further research, PBD has the potential to revolutionize our understanding of the biological and physiological processes that underlie life.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole involves the reaction of 2-bromo-1-phenyl-1H-benzo[d]imidazole with 4'-methoxy-4-biphenylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and yields the desired PBD compound.
Applications De Recherche Scientifique
The PBD compound has numerous applications in scientific research. One of its primary uses is as a fluorescent dye for labeling proteins, DNA, and other biomolecules in biological and medical research. The compound absorbs light at a wavelength of 350 nm and emits light at a wavelength of 430 nm, making it ideal for fluorescence microscopy and other imaging techniques.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-25-17-12-10-15(11-13-17)14-6-8-16(9-7-14)20-23-24-21(26-20)18-4-2-3-5-19(18)22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYKFPJEMISZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)


![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
![N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5002472.png)
![2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5002480.png)



![5-acetyl-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5002502.png)
